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Compound of Interest

Compound Name: Aureobasidin |

Cat. No.: B15181467

Aureobasidin A Selection: Technical Support
Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in reducing
background growth on Aureobasidin A (AbA) selection plates.

Troubleshooting Guides

High background growth on Aureobasidin A selection plates can obscure true positive colonies
and complicate screening experiments. The following guides address common causes of
background growth and provide systematic solutions.

Issue 1: High incidence of small, fuzzy, or "satellite"
colonies.

Possible Cause:

e Localized depletion of Aureobasidin A: Resistant colonies can deplete the antibiotic in their
immediate vicinity, allowing non-resistant cells to grow as small "satellite" colonies around
them.

o Low Aureobasidin A concentration: The concentration of AbA in the plates may be too low to
effectively kill all sensitive cells.
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» Prolonged incubation: Extended incubation times can lead to the breakdown of the antibiotic
and the emergence of background growth.

Troubleshooting Steps:
o Optimize Aureobasidin A Concentration:

o Perform a Kill curve experiment to determine the minimal inhibitory concentration (MIC) for
your specific yeast strain.

o Use a concentration of AbA that is 2-5 times the MIC for selection.
o Ensure Proper Plate Preparation:

o Add Aureobasidin A to the molten agar when it has cooled to 50-55°C to prevent heat-
induced degradation.[1]

o Ensure even distribution of the antibiotic by gently swirling the agar before pouring the
plates.

o Pour plates on a level surface to ensure uniform agar depth.
e Control Incubation Time and Temperature:
o Incubate plates at the optimal temperature for your yeast strain.

o Monitor plates daily and pick colonies as soon as they are large enough to handle. Avoid
incubating plates for longer than 3-5 days.[2]

o Re-streak Potential Positives:

o To confirm resistance, re-streak colonies from the primary selection plate onto a fresh
plate containing the same or a higher concentration of Aureobasidin A. Satellite colonies
will not grow upon re-streaking.

Issue 2: Confluent lawn of growth or a high number of
uniformly sized colonies.
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Possible Cause:

e Spontaneous Resistance: Yeast cells can acquire spontaneous mutations that confer
resistance to Aureobasidin A. The frequency of these mutations is generally low but can be a
factor.

« Ineffective Antibiotic: The Aureobasidin A stock solution may have degraded, or the plates
may have been prepared with an inactive batch of the antibiotic.

 Incorrect Plate Preparation: The Aureobasidin A may not have been added to the plates, or it
was added at a significantly lower concentration than intended.

Troubleshooting Steps:
o Verify Aureobasidin A Activity:

o Test the activity of your Aureobasidin A stock solution and prepared plates by plating a
known sensitive (wild-type) yeast strain. No growth should be observed.

o Review Plate Preparation Protocol:
o Double-check calculations for the amount of Aureobasidin A added to the media.
o Ensure that the correct volume of the antibiotic stock solution was added.

o Consider the Possibility of Spontaneous Mutants:

o If true positive colonies are expected to be rare, a higher than expected number of
colonies could be spontaneous resistors. This is a known phenomenon where mutations in
the AUR1 gene or overexpression of other genes like PDR16 can confer resistance.

o Analyze a few of the background colonies by PCR and sequencing of the AURL1 gene to
check for mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Aureobasidin A?
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Al: Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to yeast.[3][4] It works by
inhibiting the enzyme inositol phosphorylceramide (IPC) synthase, which is essential for the
synthesis of sphingolipids, a critical component of the yeast cell membrane.[2][5] This inhibition
disrupts cell membrane integrity and leads to cell death.[2] The gene encoding IPC synthase in
Saccharomyces cerevisiae is AUR1.[2][3]

Q2: How does the AUR1-C gene confer resistance to Aureobasidin A?

A2: The AUR1-C gene is a mutant version of the AUR1 gene that encodes a modified IPC
synthase.[2][4] This altered enzyme is no longer inhibited by Aureobasidin A, allowing cells
expressing AUR1-C to grow in the presence of the antibiotic.[2][4]

Q3: What is the recommended concentration of Aureobasidin A for selection?

A3: The optimal concentration of Aureobasidin A can vary depending on the yeast strain and
the specific experimental conditions. However, a general starting range is 100-1000 ng/mL.[5] It
is highly recommended to perform a dose-response (kill curve) experiment to determine the
minimum inhibitory concentration (MIC) for your particular yeast strain. For selection, a
concentration of 2-5 times the MIC is often used.

Q4: How should | prepare and store Aureobasidin A stock solutions and plates?
A4:

e Stock Solution: Dissolve lyophilized Aureobasidin A in absolute ethanol or methanol to a
concentration of 0.5-5.0 mg/mL.[6][7] Store the stock solution at 4°C.[6][7]

o Plates: Add the Aureobasidin A stock solution to your molten agar medium after it has cooled
to 50-55°C. Pour the plates and allow them to solidify. Store the plates at 4°C and use them
within a few weeks for optimal performance.

Q5: Can | reuse Aureobasidin A plates?

A5: It is not recommended to reuse Aureobasidin A plates. The antibiotic can degrade over
time, and repeated use may lead to an increased risk of contamination and a higher
background of non-resistant colonies.
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Q6: What are the main causes of background growth on Aureobasidin A plates?

A6: The primary causes of background growth include:

Satellite colonies: Growth of non-resistant cells in areas where the antibiotic has been locally
depleted by resistant colonies.

e Spontaneous resistance: The natural occurrence of mutations that confer resistance to
Aureobasidin A.

o Suboptimal antibiotic concentration: Using a concentration of Aureobasidin A that is too low
to effectively kill all sensitive cells.

» Antibiotic degradation: Improper storage or handling of Aureobasidin A or the selection
plates.

o Extended incubation: Allowing plates to incubate for too long, which can lead to antibiotic
breakdown and the emergence of background growth.

Data Presentation

Table 1: Recommended Aureobasidin A Concentrations

. Suggested Starting
Yeast Strain . Reference
Concentration (ng/mL)

Saccharomyces cerevisiae 100 - 1000 [5]

Pichia pastoris (GS115) 50 - 1000 [2]

Note: The optimal concentration should be empirically determined for each specific strain and
experimental setup.

Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory
Concentration (MIC) of Aureobasidin A
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o Prepare Yeast Culture: Inoculate a single colony of your yeast strain into 5 mL of appropriate
liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.

o Prepare Serial Dilutions of Aureobasidin A: Prepare a series of agar plates with varying
concentrations of Aureobasidin A (e.g., 0, 50, 100, 200, 400, 800 ng/mL).

o Plate Yeast Cells: Dilute the overnight culture to an ODeoo of 0.1. Plate 100 pL of the diluted
culture onto each of the prepared plates.

 Incubate: Incubate the plates at 30°C for 3-5 days.

o Determine MIC: The MIC is the lowest concentration of Aureobasidin A that completely
inhibits the growth of the yeast strain.

Protocol 2: Preparation of Aureobasidin A Selection
Plates

o Prepare Agar Medium: Prepare your desired agar medium (e.g., YPD agar) and autoclave.

e Cool the Medium: Place the autoclaved medium in a 55°C water bath until it equilibrates to
this temperature.

e Add Aureobasidin A: Add the appropriate volume of your Aureobasidin A stock solution to the
cooled agar to achieve the desired final concentration. Swirl the flask gently but thoroughly to
ensure even mixing.

o Pour Plates: Pour the plates on a level surface and allow them to solidify completely.

Storage: Store the plates at 4°C in a sealed bag to prevent drying.

Mandatory Visualization
Diagram 1: Aureobasidin A Mechanism of Action and
Resistance
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Caption: Mechanism of Aureobasidin A action and AUR1-C mediated resistance.

Diagram 2: Troubleshooting Workflow for High
Background on AbA Plates
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Caption: A logical workflow for troubleshooting high background on Aureobasidin A plates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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